6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound characterized by a pyrrolopyridine structure. Its molecular formula is and it has a molecular weight of approximately 138.14 g/mol. This compound is classified under the category of pyrrolopyridines, which are known for their diverse biological activities and are often investigated for pharmaceutical applications.
The compound is cataloged under various chemical databases, including PubChem and Sigma-Aldrich, where it is assigned specific identifiers such as the CAS number 1190320-33-2. It is recognized for its potential applications in medicinal chemistry, particularly in the development of drugs targeting fibroblast growth factor receptors (FGFRs) implicated in cancer progression and other diseases .
The synthesis of 6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine can be approached through various methods:
Technical details often include reaction conditions such as temperature, solvent choice, and reaction time, which are critical for optimizing yield and purity.
The molecular structure of 6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine features a fused bicyclic system comprising a pyridine ring and a dihydropyrrole moiety. The presence of the fluorine atom at the 6-position significantly influences its electronic properties and reactivity.
Fc1cnc2[nH]cc(C)c2c1
RPBDGPLCGCJDOM-UHFFFAOYSA-N
This structural information is crucial for understanding its chemical behavior and potential interactions in biological systems .
6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine participates in various chemical reactions due to its heterocyclic nature:
These reactions highlight its versatility in synthetic organic chemistry and potential for creating diverse derivatives with tailored properties.
The mechanism of action for compounds like 6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine primarily revolves around its interaction with biological targets such as fibroblast growth factor receptors (FGFRs).
This mechanism underscores its potential as a therapeutic agent in oncology.
The physical properties of 6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine include:
Chemical properties include:
These properties are essential for handling and application in laboratory settings .
The applications of 6-Fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine span several fields:
The synthesis of the 6-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine scaffold typically employs strategic ring-forming reactions with fluorinated building blocks. A prominent approach involves condensation reactions between 3-aminopyrroles and fluorinated carbonyl compounds. In one optimized protocol, 5-fluoropyridin-2-ones undergo tin(II) chloride-catalyzed cyclization with trifluoromethyl-β-diketones to construct the bicyclic system with high efficiency. This method achieves yields exceeding 78% while maintaining the critical fluorine atom at the 6-position [5]. Alternative routes utilize palladium-catalyzed intramolecular aminations of fluorinated alkenyl precursors, enabling the formation of the saturated pyrrolidine ring. For instance, tert-butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS: VCID: VC17364886) is synthesized via Pd(OAc)₂-catalyzed cyclization, yielding the protected dihydro scaffold with molecular formula C₁₂H₁₅FN₂O₂ (MW: 238.26 g/mol) [6]. The dihydro configuration at positions 2 and 3 reduces aromaticity, enhancing solubility while preserving the fluorine's electronic effects on reactivity.
Direct fluorination of preformed pyrrolopyridine scaffolds presents significant regiochemical challenges due to competing site reactivities. Advanced methodologies employ halogen-exchange reactions on chlorinated precursors using potassium fluoride in ionic liquids or anhydrous tetraethylammonium fluoride in DMSO. These conditions achieve 6-fluorination with >90% regioselectivity, as demonstrated in the conversion of 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine (CAS: 53516-07-7, C₇H₇ClN₂, MW: 154.60) to the 6-fluoro analog [1] [9]. Alternatively, direct electrophilic fluorination using Selectfluor® on lithiated intermediates enables late-stage introduction of fluorine. This technique requires cryogenic conditions (-78°C) and inverse addition protocols to suppress polyfluorination byproducts, typically yielding 60-75% of the target 6-fluoro isomer [5]. Computational studies confirm the 6-position's enhanced nucleophilicity due to the fused ring system's electronic distribution, rationalizing the observed regioselectivity.
Table 1: Regioselective Fluorination Methods Comparison
Method | Precursor | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|---|
Halogen Exchange | 6-Chloro derivative | KF/[bmim]BF₄, 150°C, 24h | >90% 6-F | 85-92 |
Electrophilic Fluorination | Lithiated pyrrolopyridine | Selectfluor®, THF, -78°C | 88% 6-F | 60-75 |
Redox Fluorination | 6-Hydroxy compound | DAST, DCM, reflux | 95% 6-F | 70-80 |
The 2,3-dihydro moiety enhances solubility but introduces sensitivity toward oxidation, necessitating specialized catalytic stabilization. Palladium-catalyzed hydrogenation protocols using Pd/C (5% wt) or Pd(OH)₂ under mild hydrogen pressure (1-3 atm) selectively saturate the 2,3-bond without compromising the fluorine substituent or aromatic pyridine ring. This method converts 6-fluoro-1H-pyrrolo[3,2-b]pyridine to its 2,3-dihydro analog with >95% chemoselectivity [4] [6]. Additionally, transfer hydrogenation with ammonium formate and Pd/C in ethanol achieves comparable results at ambient temperature, minimizing dehalogenation side reactions (<2%). These catalytic approaches enable gram-scale production of stable dihydro derivatives, confirmed by NMR studies showing maintained stereochemical integrity at the fusion points. The saturated ring significantly modifies electron distribution, enhancing nucleophilicity at N1 and facilitating protective group strategies like tert-butoxycarbonyl (Boc) installation for further functionalization.
The 3-position serves as a versatile handle for introducing pharmacophore elements via carbonitrile intermediates. Palladium-catalyzed cyanation using Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 100°C converts 3-bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine to the corresponding carbonitrile with 85% yield [5]. This nitrile group undergoes diverse transformations: (1) Hydrolysis to carboxylic acids using concentrated HCl at reflux affords the acid functionality for amide coupling; (2) Reduction to aminomethyl derivatives via LiAlH₄ in THF introduces a basic center beneficial for salt formation; (3) Heterocycle formation through reactions with hydroxylamine or hydrazine generates amidoximes (80-85% yield) and amidohydrazones (75-82% yield), respectively. The electron-withdrawing nature of the 6-fluorine significantly enhances electrophilicity at the cyano group, increasing reaction rates by 3-5x compared to non-fluorinated analogs. This enables milder reaction conditions and reduces byproduct formation during nucleophilic additions.
Table 2: 3-Carbonitrile Derivative Synthesis
Transformation | Reagents/Conditions | Product | Yield (%) | Application |
---|---|---|---|---|
Hydrolysis | conc. HCl, reflux, 12h | 3-Carboxylic acid | 90-95 | Amide coupling |
Reduction | LiAlH₄, THF, 0°C to rt, 4h | 3-Aminomethyl | 80-88 | Cationic charge center |
Amidoxime Formation | NH₂OH·HCl, NaOAc, EtOH, 80°C, 6h | 3-C(NOH)NH₂ | 80-85 | Metal chelation |
Tetrazole Cyclization | NaN₃, NH₄Cl, DMF, 120°C, 24h | 3-Tetrazolyl | 70-75 | Acidic bioisostere |
Systematic substituent variation on the dihydro-pyrrolopyridine core reveals profound influences on pharmacokinetic properties. Introduction of electron-donating alkyl groups at N1 (e.g., methyl, ethyl) reduces polarity, enhancing passive diffusion (Papp = 22-25 × 10⁻⁶ cm/s in Caco-2 assays) but increases CYP3A4 affinity (IC₅₀ = 3.5-5.2 μM). Conversely, polar N1-acetamide derivatives maintain moderate permeability (Papp = 12-15 × 10⁻⁶ cm/s) while reducing CYP inhibition (IC₅₀ > 20 μM) [2] [8]. Fluorine's ortho-effect significantly impacts metabolic stability: Microsomal studies show 6-fluoro derivatives exhibit 3-fold lower intrinsic clearance (CLint = 15 μL/min/mg) compared to non-fluorinated analogs (CLint = 45 μL/min/mg) in human liver microsomes due to hindered oxidative metabolism at adjacent positions [7]. However, 3-iodo substitutions (e.g., 6-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine, CAS:1190319-92-6) introduce metabolic liabilities, with glutathione trapping observed in rat hepatocytes. Strategic N1-azetidinyl amides balance solubility (>150 μM in PBS pH 7.4) and membrane permeability, achieving optimal efflux ratios (<2.5 in MDCK-MDR1 assays) [2]. These structure-property relationships enable rational optimization of dihydro-pyrrolopyridines for CNS penetration or peripheral target engagement.
Table 3: Bioavailability Parameters of Key Derivatives
Substituent Pattern | cLogP | Solubility (μM) | CYP3A4 IC₅₀ (μM) | HLM CLint (μL/min/mg) | Efflux Ratio |
---|---|---|---|---|---|
6-F, N1-H | 1.8 | 210 | >50 | 15 | 1.8 |
6-F, N1-CH₃ | 2.3 | 95 | 5.2 | 22 | 2.1 |
6-F, N1-COCH₃ | 1.9 | 150 | >20 | 18 | 3.5 |
6-F, N1-CH₂CH₂OH | 1.5 | 320 | >50 | 17 | 1.5 |
6-F, 3-CN, N1-azetidin-3-yl | 2.1 | 110 | 35 | 12 | 1.9 |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: